,8-Bis(benzylthio)octanoic acid is known to inhibit two key enzymes in cellular metabolism: pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (KGDH) [1]. These enzymes play a crucial role in converting pyruvate and alpha-ketoglutarate into usable energy within the mitochondria. By inhibiting these enzymes, 6,8-Bis(benzylthio)octanoic acid disrupts the normal energy production pathway in cancer cells, forcing them to rely on alternative, less efficient mechanisms [1].
*Source: 6,8-Bis(benzylthio)octanoic acid - R&D Systems:
The primary area of research for 6,8-Bis(benzylthio)octanoic acid focuses on its potential anti-cancer properties. Studies have shown that the drug can selectively target cancer cells by inhibiting their mitochondrial metabolism and inducing the production of reactive oxygen species (ROS) which can damage cellular components [1, 7]. This effect is particularly interesting because it appears to have less impact on healthy cells [7].
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CPI-613, also known as Devimistat, is a novel compound designed as a lipoate derivative that selectively targets mitochondrial metabolism in cancer cells. It specifically inhibits two key enzymes in the tricarboxylic acid cycle: pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. By disrupting these metabolic pathways, CPI-613 induces energy depletion and promotes apoptosis in malignant cells while sparing normal cells, making it a promising candidate for cancer therapy, particularly in hematologic malignancies and pancreatic cancer .
BBTOA's anti-cancer properties stem from its ability to disrupt tumor cell metabolism. By inhibiting PDH and KGDH, it hinders the conversion of pyruvate and alpha-ketoglutarate into energy within the mitochondria. This forces cancer cells to rely on alternative, less efficient energy pathways, ultimately leading to cell death [, ].
CPI-613 functions primarily through the inhibition of mitochondrial respiration. The compound causes hyperphosphorylation of the E1α subunit of pyruvate dehydrogenase, which leads to a decrease in ATP production and subsequent cell death in cancer cells . The inhibition of alpha-ketoglutarate dehydrogenase further disrupts the citric acid cycle, enhancing the cytotoxic effects of chemotherapy when used in combination therapies .
CPI-613 exhibits significant anticancer activity by targeting altered mitochondrial metabolism in tumor cells. Studies have demonstrated that it can induce apoptosis, necrosis, and autophagy in various cancer cell lines. The compound has shown efficacy against acute myeloid leukemia and pancreatic cancer by enhancing sensitivity to conventional chemotherapeutics and promoting metabolic changes that lead to tumor cell death . Additionally, CPI-613 activates adenosine monophosphate-activated protein kinase, which plays a crucial role in regulating cellular energy homeostasis and promoting autophagy .
The synthesis of CPI-613 involves several steps to create its lipoate structure. Although specific methodologies are proprietary, it is generally synthesized from lipoic acid derivatives through chemical modifications that enhance its stability and bioactivity. Recent studies have focused on optimizing the synthesis process to improve yields and reduce costs associated with production .
CPI-613 is primarily being investigated for its applications in oncology. Clinical trials have explored its use as a monotherapy and in combination with other chemotherapeutic agents for treating various cancers, including:
The compound's unique mechanism targeting mitochondrial metabolism positions it as a potential treatment option for tumors resistant to standard therapies.
Interaction studies have revealed that CPI-613 can sensitize cancer cells to chemotherapy by altering metabolic pathways. For instance, when combined with conventional chemotherapeutics like doxorubicin or cytarabine, CPI-613 enhances the cytotoxic effects significantly compared to chemotherapy alone. This synergistic effect is attributed to its ability to inhibit critical metabolic enzymes that are often upregulated in resistant tumor cells . Moreover, studies indicate that CPI-613's mechanism of action may vary depending on the genetic background of the tumor cells, such as p53 status .
Several compounds share structural or functional similarities with CPI-613:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Lipoic Acid | Antioxidant; cofactor for mitochondrial enzymes | Naturally occurring; broader metabolic roles |
Dichloroacetate | Inhibits pyruvate dehydrogenase; alters glucose metabolism | Primarily used for lactic acidosis; limited cancer focus |
Metformin | Activates AMPK; reduces hepatic glucose output | Commonly used for diabetes; dual role in cancer metabolism |
2-Deoxy-D-glucose | Inhibits glycolysis; affects energy metabolism | Primarily targets glucose metabolism |
CPI-613 stands out due to its specific targeting of mitochondrial enzymes involved in the tricarboxylic acid cycle, making it particularly effective against tumors with altered mitochondrial function. Its selectivity for malignant cells while sparing normal tissues further enhances its therapeutic potential compared to other compounds listed above .
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